molecular formula C19H19N3O7 B2523487 ethyl (4S)-6-amino-5-cyano-2-(2-ethoxy-2-oxoethyl)-4-(2-nitrophenyl)-4H-pyran-3-carboxylate CAS No. 294635-06-6

ethyl (4S)-6-amino-5-cyano-2-(2-ethoxy-2-oxoethyl)-4-(2-nitrophenyl)-4H-pyran-3-carboxylate

Cat. No.: B2523487
CAS No.: 294635-06-6
M. Wt: 401.375
InChI Key: FYKOQSNAXGEQBX-INIZCTEOSA-N
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Description

Ethyl (4S)-6-amino-5-cyano-2-(2-ethoxy-2-oxoethyl)-4-(2-nitrophenyl)-4H-pyran-3-carboxylate is an organic compound. This molecule is characterized by a complex structure, comprising various functional groups such as amino, cyano, nitrophenyl, and pyran carboxylate moieties. These functionalities endow the compound with unique chemical and biological properties, making it a point of interest in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (4S)-6-amino-5-cyano-2-(2-ethoxy-2-oxoethyl)-4-(2-nitrophenyl)-4H-pyran-3-carboxylate typically involves multi-step organic reactions. Key starting materials and reagents often include ethyl acetoacetate, aromatic amines, and cyanoacetates. Conditions such as temperature, pH, and solvent choice are meticulously optimized to drive the formation of the target compound.

Industrial Production Methods

Industrial production may leverage batch or continuous flow processes to scale up synthesis. High-efficiency catalysts and environmentally benign solvents are often used to enhance yield and reduce waste.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : It can undergo oxidation reactions at the amino group, forming corresponding nitro derivatives.

  • Reduction: : The nitro group can be selectively reduced to an amino group, altering the molecule's reactivity.

  • Substitution: : The cyano group can participate in nucleophilic substitution reactions, creating diverse derivatives.

Common Reagents and Conditions

Common reagents include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas over palladium catalysts, and nucleophiles such as alkoxides. Reaction conditions vary, but many are conducted under mild temperatures and atmospheric pressure.

Major Products

The major products from these reactions depend on the reagents and conditions used. For example, oxidation might yield nitro-substituted compounds, while reduction could generate amines.

Scientific Research Applications

Chemistry

Ethyl (4S)-6-amino-5-cyano-2-(2-ethoxy-2-oxoethyl)-4-(2-nitrophenyl)-4H-pyran-3-carboxylate is used as an intermediate in synthesizing more complex molecules, serving as a building block in organic synthesis.

Biology

This compound can act as a substrate or inhibitor in enzyme-catalyzed reactions, aiding studies in enzymology and metabolic pathways.

Medicine

Its unique structure enables exploration as a potential pharmacophore, contributing to the development of new therapeutic agents.

Industry

The compound is valuable in materials science, where it helps create new polymers with specific desired properties.

Mechanism of Action

The compound operates by interacting with biological targets through its multiple functional groups. The amino and nitro groups may participate in hydrogen bonding and electrostatic interactions with enzyme active sites or receptors, modulating their activity. Pathways involved can include inhibition or activation of enzymatic functions, contributing to varied biological effects.

Comparison with Similar Compounds

Unique Features

Compared to similar compounds, ethyl (4S)-6-amino-5-cyano-2-(2-ethoxy-2-oxoethyl)-4-(2-nitrophenyl)-4H-pyran-3-carboxylate boasts a distinctive combination of functional groups that bestows it with a unique reactivity profile and biological activity.

Similar Compounds

  • Ethyl (4S)-6-amino-5-cyano-2-oxoethyl-4H-pyran-3-carboxylate

  • Ethyl (4S)-6-amino-2-(2-ethoxy-2-oxoethyl)-4-(2-nitrophenyl)-4H-pyran-3-carboxylate

  • Ethyl 2-(2-ethoxy-2-oxoethyl)-4-(2-nitrophenyl)-4H-pyran-3-carboxylate

These compounds share structural similarities but differ in the placement and presence of functional groups, influencing their reactivity and applications.

Properties

IUPAC Name

ethyl (4S)-6-amino-5-cyano-2-(2-ethoxy-2-oxoethyl)-4-(2-nitrophenyl)-4H-pyran-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O7/c1-3-27-15(23)9-14-17(19(24)28-4-2)16(12(10-20)18(21)29-14)11-7-5-6-8-13(11)22(25)26/h5-8,16H,3-4,9,21H2,1-2H3/t16-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYKOQSNAXGEQBX-INIZCTEOSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=C(C(C(=C(O1)N)C#N)C2=CC=CC=C2[N+](=O)[O-])C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)CC1=C([C@H](C(=C(O1)N)C#N)C2=CC=CC=C2[N+](=O)[O-])C(=O)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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